3-Bromo-6-ethoxypicolinonitrile
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Overview
Description
3-Bromo-6-ethoxypicolinonitrile is an organic compound with the molecular formula C8H7BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the third position and an ethoxy group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethoxypicolinonitrile typically involves the bromination of 6-ethoxypicolinonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Major Products:
Substitution Reactions: Products include substituted picolinonitriles with various functional groups replacing the bromine atom.
Coupling Reactions: Products are biaryl or aryl-vinyl derivatives of picolinonitrile.
Reduction Reactions: The primary product is 3-amino-6-ethoxypicolinonitrile.
Scientific Research Applications
3-Bromo-6-ethoxypicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethoxypicolinonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and nitrile groups can interact with active sites of enzymes, altering their activity. The ethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
3-Bromo-6-methoxypicolinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Similar functional groups but attached to a benzene ring instead of a pyridine ring.
3-Bromo-1-ethylpyridinium iodide: A brominated pyridine derivative with an ethyl group and iodide counterion.
Uniqueness: 3-Bromo-6-ethoxypicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of bromine, ethoxy, and nitrile groups provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-6-ethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-2-12-8-4-3-6(9)7(5-10)11-8/h3-4H,2H2,1H3 |
InChI Key |
BAODPLKDLXXVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
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